molecular formula C8H6ClN3S B3145260 2-Amino-4-chloro-6-(2-thienyl)pyrimidine CAS No. 569657-91-6

2-Amino-4-chloro-6-(2-thienyl)pyrimidine

Cat. No.: B3145260
CAS No.: 569657-91-6
M. Wt: 211.67 g/mol
InChI Key: KMFPVBIHZXWKIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-4-chloro-6-(2-thienyl)pyrimidine is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring This compound is characterized by the presence of an amino group at position 2, a chlorine atom at position 4, and a thienyl group at position 6

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-chloro-6-(2-thienyl)pyrimidine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-thiophenecarboxaldehyde with guanidine hydrochloride in the presence of a base, followed by chlorination. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like zinc chloride or copper salts .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimizing reaction conditions such as temperature, pressure, and reagent concentrations is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-chloro-6-(2-thienyl)pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include organolithium reagents, halogenating agents, and oxidizing agents. Reaction conditions often involve the use of solvents like tetrahydrofuran (THF), dimethylformamide (DMF), and ethanol, with temperatures ranging from -78°C to reflux conditions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with amines can yield 2-amino-4-alkylamino-6-(2-thienyl)pyrimidines, while oxidation of the thienyl group can produce sulfoxides or sulfones .

Scientific Research Applications

2-Amino-4-chloro-6-(2-thienyl)pyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Amino-4-chloro-6-(2-thienyl)pyrimidine involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or receptors involved in disease pathways. For example, it can act as an inhibitor of certain kinases or proteases, thereby modulating cellular signaling pathways . The compound’s structure allows it to form hydrogen bonds and hydrophobic interactions with its targets, enhancing its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-4-chloro-6-(2-thienyl)pyrimidine is unique due to the presence of the thienyl group, which imparts distinct electronic and steric properties. This makes it a valuable scaffold for designing compounds with specific biological activities and material properties.

Properties

IUPAC Name

4-chloro-6-thiophen-2-ylpyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClN3S/c9-7-4-5(11-8(10)12-7)6-2-1-3-13-6/h1-4H,(H2,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMFPVBIHZXWKIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=CC(=NC(=N2)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Amino-4-chloro-6-(2-thienyl)pyrimidine
Reactant of Route 2
Reactant of Route 2
2-Amino-4-chloro-6-(2-thienyl)pyrimidine
Reactant of Route 3
Reactant of Route 3
2-Amino-4-chloro-6-(2-thienyl)pyrimidine
Reactant of Route 4
Reactant of Route 4
2-Amino-4-chloro-6-(2-thienyl)pyrimidine
Reactant of Route 5
Reactant of Route 5
2-Amino-4-chloro-6-(2-thienyl)pyrimidine
Reactant of Route 6
Reactant of Route 6
2-Amino-4-chloro-6-(2-thienyl)pyrimidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.